![molecular formula C10H11Cl3Si B14647953 Trichloro[2-(2-ethenylphenyl)ethyl]silane CAS No. 52783-37-6](/img/structure/B14647953.png)
Trichloro[2-(2-ethenylphenyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro[2-(2-ethenylphenyl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 2-(2-ethenylphenyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[2-(2-ethenylphenyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method is the reaction of trichlorosilane with 2-(2-ethenylphenyl)ethene in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Trichloro[2-(2-ethenylphenyl)ethyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form a wide range of derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The vinyl group can undergo oxidation to form epoxides or other oxygenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. These reactions are typically carried out in anhydrous solvents to prevent hydrolysis.
Hydrolysis: Water or aqueous acids are used as reagents, and the reaction is often carried out at room temperature.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Epoxides and other oxygenated derivatives.
科学研究应用
Trichloro[2-(2-ethenylphenyl)ethyl]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Serves as a versatile building block for the preparation of complex organosilicon compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of trichloro[2-(2-ethenylphenyl)ethyl]silane involves its ability to undergo various chemical transformations, primarily through the reactivity of the silicon-chlorine bonds and the vinyl group. The compound can interact with nucleophiles, electrophiles, and oxidizing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to a silicon atom, used as a precursor for silicon-based materials.
Ethyltrichlorosilane: Contains an ethyl group instead of the 2-(2-ethenylphenyl)ethyl group, used in the synthesis of organosilicon compounds.
Chlorodimethylsilane: Features two methyl groups and one chlorine atom bonded to silicon, used in various organic synthesis applications.
Uniqueness
Trichloro[2-(2-ethenylphenyl)ethyl]silane is unique due to the presence of the 2-(2-ethenylphenyl)ethyl group, which imparts distinct reactivity and properties compared to simpler trichlorosilanes. This structural feature allows for the formation of more complex and functionalized organosilicon compounds, making it valuable in advanced materials and synthesis applications.
属性
IUPAC Name |
trichloro-[2-(2-ethenylphenyl)ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3Si/c1-2-9-5-3-4-6-10(9)7-8-14(11,12)13/h2-6H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZIPGWLMNBYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601166 |
Source


|
| Record name | Trichloro[2-(2-ethenylphenyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52783-37-6 |
Source


|
| Record name | Trichloro[2-(2-ethenylphenyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
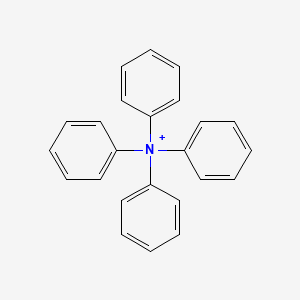
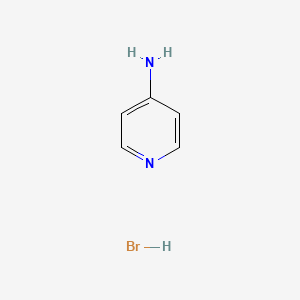
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
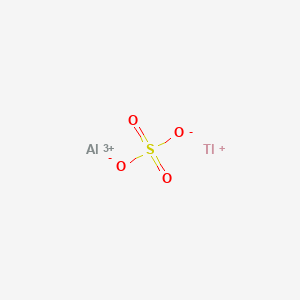
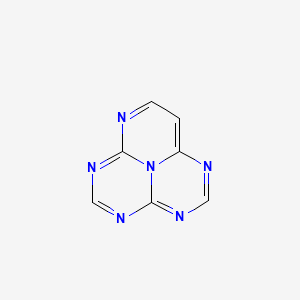
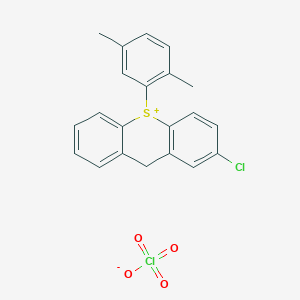
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
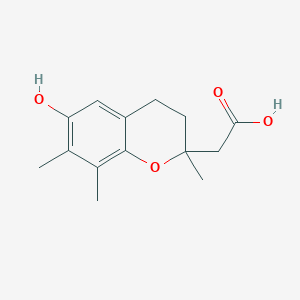
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)


